molecular formula C19H25NO10 B14334258 3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate CAS No. 100347-59-9

3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate

Cat. No.: B14334258
CAS No.: 100347-59-9
M. Wt: 427.4 g/mol
InChI Key: JFNTYLIADKZCEC-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate is a complex organic compound belonging to the benzofuran class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .

Scientific Research Applications

3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate is unique due to its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran core with a dimethylamino group and an ethyl ester makes it particularly versatile for various applications .

Properties

CAS No.

100347-59-9

Molecular Formula

C19H25NO10

Molecular Weight

427.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;ethyl 7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C15H19NO4.C4H6O6/c1-5-19-15(18)13-9(2)20-14-10(13)6-7-12(17)11(14)8-16(3)4;5-1(3(7)8)2(6)4(9)10/h6-7,17H,5,8H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

JFNTYLIADKZCEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=CC(=C2CN(C)C)O)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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